molecular formula C17H29Cl2NO B1663598 Meridia CAS No. 125494-59-9

Meridia

Cat. No.: B1663598
CAS No.: 125494-59-9
M. Wt: 334.3 g/mol
InChI Key: KFNNPQDSPLWLCX-UHFFFAOYSA-N
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Description

Meridia, with the generic name Sibutramine Hydrochloride Monohydrate, is a compound of significant historical and research interest in the study of obesity and weight management pharmacotherapy . Initially approved as a prescription medication, it was designed to manage obesity by acting as a serotonin-norepinephrine reuptake inhibitor (SNRI) . Its primary metabolites are potent inhibitors of the reuptake of serotonin, norepinephrine, and, to a lesser extent, dopamine, thereby altering neurotransmitter levels in the brain to promote satiety and reduce appetite . This mechanism of action provides a valuable model for researchers studying the neurochemical pathways involved in appetite regulation. This product is offered as a high-purity chemical reference standard for research applications only. Approved studies for Sibutramine include investigating the pharmacokinetics of reuptake inhibitors, exploring the cardiovascular effects associated with certain anorexigenic compounds, and academic research into the history of weight loss pharmacotherapy . It is strictly prohibited to use this product for diagnostic, therapeutic, or any form of human consumption. Due to the known risks of serious cardiovascular events, including heart attack and stroke, as identified in post-marketing studies, all handling and experimental procedures must conform to the highest standards of laboratory safety .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

125494-59-9

Molecular Formula

C17H29Cl2NO

Molecular Weight

334.3 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydron;chloride;hydrate

InChI

InChI=1S/C17H26ClN.ClH.H2O/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;;/h6-9,13,16H,5,10-12H2,1-4H3;1H;1H2

InChI Key

KFNNPQDSPLWLCX-UHFFFAOYSA-N

SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.Cl

Canonical SMILES

[H+].CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.[Cl-]

Other CAS No.

125494-59-9

Pictograms

Acute Toxic; Irritant; Health Hazard

Related CAS

106650-56-0 (Parent)
84485-00-7 (hydrochloride)

solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

(R)-DDMS
BTS 54 524
BTS 54524
BTS-54524
di-desmethylsibutramine
didesmethylsibutramine
Meridia
mono-desmethylsibutramine
N-1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbutyl-N,N-dimethylamine HCl
Reductil
sibutramine
sibutramine hydrochloride

Origin of Product

United States

Molecular and Cellular Pharmacology of Sibutramine

Primary Mechanisms of Action: Monoamine Reuptake Inhibition

Sibutramine (B127822) is considered a prodrug, meaning its pharmacological actions are predominantly mediated by its active metabolites, desmethylsibutramine (B128398) (M1) and didesmethylsibutramine (B18375) (M2) drugbank.comfda.govwikipedia.orgresearchgate.netnih.govfda.gov. While the parent compound, sibutramine, demonstrates potent reuptake inhibition of serotonin (B10506) and norepinephrine (B1679862) in vivo, its activity in vitro is considerably lower drugbank.comfda.govfda.gov. In contrast, M1 and M2 are active both in vitro and in vivo drugbank.comfda.govfda.gov.

Sibutramine and its active metabolites are known to inhibit the serotonin transporter (SERT) drugbank.comfda.govpatsnap.comwikipedia.orgnih.govnih.govresearchgate.netup.ac.za. In human studies, sibutramine has been shown to reduce serotonin reuptake by approximately 54% wikipedia.org. The affinity of sibutramine and its metabolites for the SERT is quantified by their inhibition constant (Kᵢ) values, with the metabolites exhibiting significantly higher potency.

The norepinephrine transporter (NET) is also a primary target for sibutramine and its metabolites drugbank.comfda.govpatsnap.comwikipedia.orgnih.govup.ac.zanih.gov. In humans, sibutramine leads to an approximate 73% reduction in norepinephrine reuptake wikipedia.org. Similar to SERT, the active metabolites M1 and M2 demonstrate greater potency in inhibiting NET compared to the parent compound.

While sibutramine and its metabolites do inhibit the dopamine (B1211576) transporter (DAT), their potency for this transporter is considerably lower than for SERT and NET drugbank.comfda.govmims.compatsnap.compatsnap.comwikipedia.orgwikipedia.orgresearchgate.net. Studies in humans indicate that sibutramine reduces dopamine reuptake by approximately 16% wikipedia.org. Specifically, in human brain tissue, M1 and M2 inhibit dopamine reuptake in vitro with about a 3-fold lower potency compared to their inhibition of serotonin or norepinephrine reuptake drugbank.comfda.govfda.gov.

Sibutramine undergoes hepatic metabolism primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, forming two pharmacologically active desmethyl metabolites: desmethylsibutramine (M1; also known as BTS-54354 or N-desmethylsibutramine) and didesmethylsibutramine (M2; also known as BTS-54505 or N-didesmethylsibutramine) drugbank.comfda.govmims.comwikipedia.orgresearchgate.netnih.govfda.govresearchgate.net. These metabolites are significantly more potent as monoamine reuptake inhibitors than the parent compound, demonstrating approximately 100-fold higher affinity for SERT and NET in vitro drugbank.comfda.govwikipedia.orgnih.govfda.govwikipedia.orggoogle.com. Furthermore, the (R)-enantiomers of both M1 and M2 have been shown to be more potent inhibitors of monoamine reuptake and exhibit stronger anorectic effects compared to their (S)-enantiomers wikipedia.orgwikipedia.org.

The following table illustrates the differential potency of sibutramine and its active metabolites (M1 and M2) in inhibiting monoamine reuptake, as indicated by their Kᵢ (inhibition constant) values in human brain tissue:

CompoundSerotonin (Kᵢ; nM)Norepinephrine (Kᵢ; nM)Dopamine (Kᵢ; nM)
Sibutramine2985451943
M1152049
M2201545
Data derived from fda.govwikipedia.org.

Neurotransmitter Receptor Interactions and Downstream Signaling

Receptor Binding Affinity Profiles

Sibutramine (B127822) and its active metabolites (M1 and M2) are characterized by their generally low affinity for a broad spectrum of neurotransmitter receptors. This indicates that their primary mode of action is not through direct binding and activation or antagonism of these receptors, but rather through the modulation of neurotransmitter availability in the synapse wikipedia.orgnih.govwikipedia.orgwikipedia.orgnih.govinvivochem.cnnorman-network.com.

Research findings indicate that sibutramine, M1, and M2 exhibit low binding affinity for various serotonin (B10506) receptor subtypes, including 5-HT1, 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors wikipedia.orgnih.govwikipedia.orgwikipedia.orgnih.govinvivochem.cnnorman-network.com. While the drug indirectly enhances serotonergic activity by inhibiting serotonin reuptake, it does not directly stimulate these postsynaptic receptors nih.gov. Animal studies have, however, shown down-regulation of presynaptic and postsynaptic 5-HT1A receptors in rats following sibutramine treatment uni.lunih.gov.

Similarly, sibutramine and its metabolites demonstrate low affinity for norepinephrine (B1679862) receptor subtypes, including α1, α2, β, β1, and β3 adrenergic receptors wikipedia.orgnih.govwikipedia.orgwikipedia.orgnih.govinvivochem.cnnorman-network.com. Despite this low direct binding affinity, the increased synaptic concentration of norepinephrine due to reuptake inhibition can lead to indirect activation of these receptors uni.lu. Specifically, sibutramine may indirectly activate β3-adrenergic receptors, an effect mediated by norepinephrine in peripheral white adipose tissue, which could contribute to thermogenesis wikipedia.orgnih.gov. Animal research has also indicated that sibutramine can cause the down-regulation of pre- and post-synaptic α2-adrenoceptors and β1-adrenoceptors uni.lunih.gov.

Sibutramine, M1, and M2 also show low affinity for dopamine (B1211576) D1 and D2 receptor subtypes wikipedia.orgnih.govwikipedia.orgwikipedia.orgnih.govinvivochem.cnnorman-network.com. Studies have specifically noted that sibutramine does not alter striatal D1 receptor binding sites. While dopamine reuptake inhibition is a component of Meridia's action, it is generally considered to be less potent than its effects on serotonin and norepinephrine reuptake wikipedia.orgnih.govnih.govwikipedia.org.

Beyond monoamine receptors, sibutramine and its metabolites have been shown to possess low affinity for benzodiazepine (B76468) and glutamate (B1630785) (NMDA) receptors wikipedia.orgnih.govwikipedia.orgwikipedia.orgnih.govinvivochem.cnnorman-network.com. However, there is some evidence suggesting that one of sibutramine's metabolites (M2, also known as BTS 54505) may interact directly with the NMDA receptor ionophore complex, leading to the inhibition of NMDA-evoked activity, although further investigation is warranted to fully verify this interaction uni.lu.

Influence on Neurotransmitter Systems and Circuits in Preclinical Models

Central Nervous System Monoamine Modulation

Sibutramine's mechanism of action is primarily attributed to its active metabolites, M1 and M2, which function as serotonin-norepinephrine reuptake inhibitors. This inhibition leads to increased concentrations of these monoamines in the synaptic cleft, thereby amplifying their signaling in key neural circuits.

Hypothalamic Pathways in Energy Homeostasis

The hypothalamus is a critical integrator of signals for energy homeostasis. Sibutramine (B127822) exerts a profound influence on this region by enhancing the activity of both norepinephrine (B1679862) and serotonin (B10506). This dual monoamine action within hypothalamic nuclei, such as the arcuate nucleus (ARC) and the paraventricular nucleus (PVN), is central to its effect on satiety. semanticscholar.orgnih.gov By blocking the reuptake of norepinephrine and serotonin, sibutramine's metabolites potentiate the signaling of these neurotransmitters, which in turn modulates the activity of downstream neuropeptide systems responsible for regulating food intake. semanticscholar.orgnih.gov

Nucleus Accumbens Dopamine (B1211576) Efflux Studies in Rodents

The nucleus accumbens is a key region in the brain's reward circuitry, and dopamine signaling within this area is associated with the motivation and rewarding aspects of food. While sibutramine is a less potent inhibitor of dopamine reuptake compared to norepinephrine and serotonin, preclinical studies have confirmed its ability to modulate dopamine levels. semanticscholar.org In vivo microdialysis studies in freely moving rats have investigated the acute effects of sibutramine on extracellular dopamine in the nucleus accumbens. researchgate.net These studies found that a higher dose of sibutramine caused a modest and prolonged increase in extraneuronal dopamine. researchgate.net A maximal rise of 231% compared to controls was observed 60 minutes after administration, with dopamine levels remaining elevated for up to 160 minutes. researchgate.net This modest elevation in the nucleus accumbens may contribute to a reduction in the rewarding value of food. researchgate.net

Neuropeptide Regulation

The enhanced monoaminergic tone resulting from sibutramine administration directly influences the activity of hypothalamic neuropeptide systems that are pivotal in appetite control.

Anorexigenic Neuropeptide Modulation (e.g., Proopiomelanocortin, CART)

Sibutramine administration leads to the stimulation of anorexigenic pathways, which suppress appetite. Preclinical studies in rodents have shown that sibutramine's efficacy is dependent on the activation of proopiomelanocortin (POMC) neurons in the arcuate nucleus. researchgate.net The increased availability of serotonin and norepinephrine activates these POMC neurons, as well as cocaine- and amphetamine-regulated transcript (CART) neurons. semanticscholar.orgnih.gov This activation stimulates the secretion of anorexigenic neuropeptides, including α-melanocyte-stimulating hormone (α-MSH), a product of POMC cleavage. semanticscholar.orgnih.gov The potentiation of these anorexigenic signals is a key mechanism through which sibutramine promotes satiety. semanticscholar.orgnih.govresearchgate.net

Orexigenic Neuropeptide Inhibition (e.g., Neuropeptide Y)

In concert with stimulating appetite-suppressing signals, sibutramine also dampens orexigenic pathways that drive food intake. The enhanced monoaminergic signaling in the hypothalamus leads to the inhibition of neurons that produce Neuropeptide Y (NPY), one of the most potent orexigenic neuropeptides known. semanticscholar.orgnih.govnih.gov By suppressing the activity of NPY neurons, sibutramine reduces the primary drive to eat, complementing its effects on enhancing satiety signals. semanticscholar.orgnih.gov

Target SystemPreclinical Model FindingMechanism
Hypothalamic Monoamines Increased synaptic norepinephrine and serotonin.Reuptake inhibition by active metabolites (M1, M2). semanticscholar.orgnih.gov
Nucleus Accumbens Dopamine Modest and prolonged increase in extracellular dopamine (+231% vs. control). researchgate.netWeak reuptake inhibition. semanticscholar.orgresearchgate.net
Anorexigenic Neuropeptides Activation of POMC/CART neurons. semanticscholar.orgnih.govresearchgate.netIncreased monoaminergic tone in the arcuate nucleus. semanticscholar.orgnih.gov
Orexigenic Neuropeptides Inhibition of NPY neurons. semanticscholar.orgnih.govIncreased monoaminergic tone in the arcuate nucleus. semanticscholar.orgnih.gov

Preclinical Pharmacological Investigations and Experimental Models

In Vitro Assay Methodologies for Metabolite Activity

In vitro studies provide insights into the direct interactions of sibutramine (B127822) and its metabolites with various biological targets.

Receptor Binding Assays

Sibutramine and its primary (M1) and secondary (M2) amine metabolites function as potent inhibitors of the reuptake of monoamine neurotransmitters, specifically serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and, to a lesser extent, dopamine (B1211576) (DA). While sibutramine itself demonstrates potent serotonin and norepinephrine reuptake inhibition in vivo, its active metabolites, M1 and M2, are responsible for this inhibitory action both in vitro and in vivo. drugbank.comfda.govfda.gov

In human brain tissue, M1 and M2 exhibit approximately threefold lower potency for dopamine reuptake inhibition compared to their effects on serotonin or norepinephrine reuptake. drugbank.comfda.govfda.gov Importantly, sibutramine and its metabolites show low affinity for a broad range of other receptors, including various serotonin receptor subtypes (5-HT1, 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C), norepinephrine receptor subtypes (β, β1, β3, α1, α2), dopamine receptors (D1, D2), benzodiazepine (B76468) receptors, and glutamate (B1630785) (NMDA) receptors. drugbank.comfda.govfda.govlgmpharma.com

The potency of sibutramine and its active metabolites in inhibiting monoamine reuptake in human brain tissue, as measured by Ki values, is summarized in the following table:

CompoundSerotonin Reuptake (Ki; nM)Norepinephrine Reuptake (Ki; nM)Dopamine Reuptake (Ki; nM)
Sibutramine2985451943
Desmethylsibutramine (B128398) (M1)152049
Didesmethylsibutramine (B18375) (M2)201545
fda.gov

Furthermore, research has indicated that the (R)-enantiomers of both desmethylsibutramine and didesmethylsibutramine exhibit significantly stronger anorectic effects compared to their corresponding (S)-enantiomers. wikipedia.orgnih.gov

In Vivo Animal Model Research

Animal studies have been instrumental in understanding the in vivo effects of sibutramine on energy balance, including its impact on appetite, satiety, energy expenditure, and thermogenesis.

Rodent Models for Appetite Regulation and Satiety Enhancement

In rodent models, sibutramine has been shown to reduce food intake and body weight. nih.govnih.gov Its mechanism involves enhancing satiety through a combined noradrenergic and serotonergic effect, which subsequently leads to decreased food consumption. lgmpharma.comnih.govnih.govnih.govacademicjournals.orgjpmsonline.com Studies in rats demonstrated that sibutramine dose-dependently inhibits 24-hour food intake by augmenting the natural physiological process of satiety. nih.gov This reduction in food intake is a centrally mediated effect, as evidenced by its induction following intracerebroventricular injection of sibutramine's active metabolites. nih.govdrugbank.com

In energy-restricted rats, sibutramine treatment was observed to increase the transport of leptin into the arcuate nucleus (ARC) of the hypothalamus. This action, in turn, activated proopiomelanocorticotropin (POMC)/cocaine amphetamine regulating transcript (CART) neurons while inhibiting neuropeptide Y (NPY)/agouti related peptide (AgRP) neurons. The consequence of this neuronal modulation was a stimulated secretion of anorexigenic neuropeptides, including POMC-derived α-melanocyte-stimulating hormone (α-MSH), corticotrophin-releasing hormone (CRH), and CART. nih.govsemanticscholar.org Additionally, in rats, sibutramine appeared to induce hypophagia via sympathomimetic effects, involving the down-regulation of presynaptic and postsynaptic β1- and α2-adrenergic and 5-HT1A receptors located in the paraventricular nucleus (PVN). nih.govsemanticscholar.org Preclinical data also indicate that sibutramine and its two metabolites effectively reduce food intake in animals consuming either high or low carbohydrate diets, as well as in obese Zucker rats. nih.gov Notably, chronic administration of sibutramine to rats did not lead to the depletion of brain monoamines. fda.gov

Studies on Energy Expenditure and Thermogenesis in Animals

Central Sympathetic Activation and Brown Adipose Tissue Involvement

The thermogenic effect of sibutramine is a result of central activation of efferent sympathetic activity. nih.govnih.govdrugbank.com This central sympathetic activation specifically involves the stimulation of beta 3-adrenoceptors. nih.govfrontiersin.org The sympathetic stimulation of brown adipose tissue (BAT) via beta 3-adrenoceptors is thought to be responsible for a substantial increase (up to 18-fold) in glucose utilization within brown adipose tissue induced by sibutramine. nih.gov

The centrally mediated nature of sibutramine-induced thermogenesis has been demonstrated by its abolition when animals are pretreated with the ganglionic blocker chlorisondamine. nih.govdrugbank.com Furthermore, studies have shown that sibutramine-induced thermogenesis is abrogated by non-selective beta-adrenoceptor blockers, such as atenolol (B1665814) or ICI 118,551, when administered at high doses that block beta3-adrenoceptors. However, this effect is not observed with lower doses that selectively block only beta1- and beta2-adrenoceptors. nih.govdrugbank.com The central stimulation of BAT through the sympathetic nervous system is considered a key contributor to the weight-reducing effects of sibutramine observed in preclinical models. frontiersin.org

Glucose Utilization Studies in Rodents

Sibutramine has been shown to influence glucose metabolism in rodent models. Its thermogenic effects are mediated by the selective sympathetic activation of brown adipose tissue. This process is centrally regulated, as it can be prevented by pretreating animals with the ganglionic blocker chlorisondamine. drugbank.com

Research indicates that sibutramine's primary amine metabolite (M2) can reduce basal plasma glucose concentrations in normal mice. psu.edu Furthermore, M2 has been observed to improve muscle glucose uptake and decrease hepatic glucose output. In studies involving liver snips from M2-treated mice, hepatic glucose production was reduced by over 40% compared to control groups. psu.edu While some studies on cafeteria diet-fed rats did not show a significant increase in serum glucose compared to normal controls, and sibutramine treatment in these specific studies did not significantly alter serum glucose, other investigations have suggested that sibutramine can lead to a decrease in serum glucose levels after longer treatment durations, ranging from 8 to 52 weeks. jpmsonline.com The effect of sibutramine on glucose metabolism has also been specifically investigated in genetically obese (fa/fa) Zucker rats. nih.gov

Investigations into Locomotor Activity Modulation in Rodents

Sibutramine has been observed to induce a dose-dependent increase in locomotor activity (LMA) in rats, which correlates with an increase in energy expenditure. nih.govijpp.com The dose of sibutramine required to elicit effects on locomotion and energy expenditure was only marginally higher than the dose sufficient to significantly reduce food intake. nih.gov This effect on energy expenditure is primarily attributed to a dopamine-dependent increase in locomotor activity, as evidenced by its blockade by the D1 dopamine receptor inhibitor SCH 23390. nih.gov

Furthermore, mechanisms modulated by 5-HT2 receptors are implicated in the increase of locomotion in rats subjected to chronic sibutramine treatment, as this effect was antagonized by the 5-HT2 receptor antagonist cyproheptadine. scielo.brnih.gov Conversely, some studies reported that neither sibutramine nor its enantiomers consistently affected spontaneous motor activity (SMA) scores at lower doses. However, at higher doses (20 mg/kg, p.o.), sibutramine enantiomers, but not the racemic mixture, did increase SMA scores. ijpp.com

Animal Models for Behavioral and Neuropsychological Effects (e.g., Anxiety)

Studies in animal models have explored sibutramine's impact on behavioral and neuropsychological parameters, particularly anxiety. Acute administration of sibutramine (5, 10, or 20 mg/kg; intraperitoneally) in male Wistar rats was found to impair inhibitory avoidance in the elevated T-maze (ETM) and in the light/dark transition test, suggesting an anxiolytic effect. nih.gov The compound also inhibited one-way escape behavior in the ETM. nih.gov However, sibutramine did not significantly alter rat performance in the elevated plus-maze. nih.gov

Other studies, employing the elevated plus-maze task, indicated that both acute and chronic administration of sibutramine, at a dose known to produce a maximal anti-obesity effect in rats, did not influence anxiety, showing neither anxiolytic nor anxiogenic effects. scielo.brresearchgate.net The observed reduction in anxiety with long-term treatment of serotonin reuptake inhibitors is potentially linked to an increase in locomotor activity. scielo.brufrgs.br Given its mechanism of action as an SNRI, sibutramine's modulation of serotonin and noradrenaline neurotransmission would be expected to influence emotional states, including anxiety and depression, through its actions within the fronto-limbic circuitry. nih.gov

Physiological Systems Research (e.g., Platelet and Fibrin (B1330869) Network Ultrastructure)

An ultrastructural descriptive study investigated the effects of sibutramine on blood coagulation, specifically the morphology of platelets and fibrin networks, using scanning electron microscopy in male Sprague-Dawley rats. up.ac.zanih.govscience.govmicroscopy.cz Rats were treated with either a low dosage (1.32 mg/kg) or a high dosage (13.2 mg/kg) of sibutramine for 28 days. up.ac.zanih.govmicroscopy.cz

Scanning electron microscopy revealed that platelet morphology in both low-dose (LD) and high-dose (HD) sibutramine-treated rats was indicative of a prothrombotic state, characterized by excessive platelet activation. up.ac.zanih.gov This activation included the formation of pseudopodia and membrane spreading, with signs of necrosis, such as membrane tears, evident at higher magnifications, suggesting over-activation. microscopy.cz The fibrin clots from sibutramine-treated rats (LD and HD) displayed fused thick fibers intertwined with thin fibers, forming a net-like structure over the thick fibers, which significantly differed from the organized structure observed in control animals. up.ac.zanih.govmicroscopy.cz In the high-dose group, spontaneous fibrin formation was observed even without the addition of thrombin, suggesting elevated concentrations of coagulatory factors. microscopy.cz These findings collectively indicate that sibutramine alters the ultrastructure of platelets and fibrin networks, thereby promoting a prothrombotic state. up.ac.zanih.govmicroscopy.cz

Dietary-Induced Obesity Models for Efficacy Assessment

Sibutramine has been assessed for its efficacy in dietary-induced obesity (DIO) rat models. In one study using Gubra DIO-rats, which are male Sprague-Dawley rats provided ad libitum access to both regular chow and a palatable high-fat and sugar diet, sibutramine (5 mg/kg, oral, once daily for 23 days) effectively reduced food intake, body weight, and total fat mass. gubra.dk As a 5-HT reuptake inhibitor/5-HT receptor agonist, sibutramine reduced the intake of both regular chow and the Gubra diet in this model. gubra.dk This particular DIO model demonstrated a good response to sibutramine, suggesting its utility for evaluating compounds that may influence diet preference. gubra.dk

Sibutramine reduces food intake in rodents, an effect that can be partially or completely reversed by pretreatment with 5-HT or noradrenaline antagonists, highlighting the involvement of both neurotransmitters in its hypophagic action. drugbank.com This reduction in food intake is a centrally mediated effect, as demonstrated by its induction through intracerebroventricular injection of sibutramine's active metabolites (BTS 54 354 and BTS 54 505). drugbank.com Additionally, sibutramine increases energy expenditure, or thermogenesis, in rats. drugbank.com In studies involving cafeteria diet-fed rats, sibutramine transiently reduced food consumption, with effects observed, for instance, only in week 2 in one study. jpmsonline.com Clinical studies have also shown that sibutramine can prevent weight regain following dietary interventions. nih.gov For example, in the Sibutramine Trial of Obesity Reduction and Maintenance (STORM) study, obese patients who achieved over 5% weight loss after six months of sibutramine (10 mg/day) and a low-energy diet experienced less weight regain over an subsequent 18-month period compared to a placebo group. nih.gov A higher proportion of patients in the sibutramine group (43%) maintained ≥80% of the weight loss achieved during the initial six months, compared to 16% in the placebo group. nih.gov

Structure-Activity Relationship (SAR) Studies

Sibutramine is a racemic mixture comprising both (+) and (-) enantiomers. fda.govfda.govrxlist.compsu.edu It is considered a prodrug, with its therapeutic effects primarily mediated by its secondary (M1, desmethylsibutramine) and primary (M2, didesmethylsibutramine) amine metabolites. fda.govfda.govrxlist.compsu.eduwikipedia.org These metabolites demonstrate significantly enhanced efficacy and selectivity for inhibiting the reuptake of noradrenaline and serotonin over dopamine, in comparison to the parent compound. psu.edu

Specifically, the (R)-enantiomers of M1 and M2 are reported to exhibit considerably stronger anorectic effects than their corresponding (S)-enantiomers. psu.eduwikipedia.org A key differentiator for sibutramine and its metabolites is their low and likely inconsequential affinity for the 5-HT2B receptor, which distinguishes them from other serotonergic appetite suppressants, such as fenfluramine (B1217885). wikipedia.org The introduction of bulky substituents at the α- and β-positions from the amine moiety in sibutramine is believed to contribute to a significant difference in its pharmacological mode of action compared to several other classes of anorectic agents. psu.edu

Enantioselective Pharmacological Profiles of Metabolites (R(+)-DMS vs. S(-)-DMS)

Sibutramine is metabolized into two primary active metabolites, desmethylsibutramine (M1) and didesmethylsibutramine (M2), both of which are optically active and possess distinct enantiomeric forms wikipedia.orgnih.gov. Research has demonstrated significant enantioselective differences in the pharmacological activities of these metabolites, particularly between the R(+) and S(-) enantiomers of desmethylsibutramine (R(+)-DMS and S(-)-DMS).

Studies in rats have shown that the R(+)-enantiomers of both desmethylsibutramine and didesmethylsibutramine exhibit significantly greater anorectic effects compared to their corresponding S(-)-enantiomers and racemic sibutramine wikipedia.orgnih.gov. This suggests that the R(+)-configuration is crucial for the observed appetite-suppressing activity. Beyond anorectic effects, the R(+)-enantiomers also demonstrated superior potency in increasing locomotor activity and reducing immobility in the Porsolt swim test, a model often used to assess antidepressant-like effects nih.gov. These findings indicate that the R(+)-enantiomers possess a more robust pharmacological profile across multiple behavioral parameters in preclinical models.

Comparative Potency Analysis of Parent Compound and Metabolites

Sibutramine itself is a serotonin-norepinephrine reuptake inhibitor (SNRI) that, in humans, reduces the reuptake of norepinephrine, serotonin, and dopamine wikipedia.org. However, its pharmacological actions are predominantly mediated by its secondary (M1) and primary (M2) amine metabolites, which are considerably more potent as monoamine reuptake inhibitors than the parent compound wikipedia.orgnih.govwikipedia.org.

In vitro studies using human brain tissue have provided quantitative data on the potency of sibutramine, M1, and M2 in inhibiting the reuptake of serotonin, norepinephrine, and dopamine. These studies typically report Ki (inhibition constant) values, where lower Ki values indicate higher potency.

The data presented in Table 1 illustrates the comparative potencies. It shows that both M1 (desmethylsibutramine) and M2 (didesmethylsibutramine) are substantially more potent inhibitors of norepinephrine and serotonin reuptake than sibutramine wikipedia.org. For dopamine reuptake, M1 and M2 also show greater potency than the parent compound, though their potency for dopamine reuptake inhibition is approximately three-fold lower than their potency for serotonin or norepinephrine reuptake inhibition in human brain tissue nih.govwikipedia.org. Furthermore, when considering the enantiomers, the (R)-enantiomers of both desmethylsibutramine and didesmethylsibutramine generally exhibit higher potency in inhibiting monoamine reuptake compared to their (S)-counterparts and the racemic parent compound.

Table 1: Potency to Inhibit Monoamine Reuptake (Ki; nM) in Human Brain wikipedia.org

CompoundSerotonin (Ki; nM)Norepinephrine (Ki; nM)Dopamine (Ki; nM)
Sibutramine2985451943
Desmethylsibutramine (M1)152049
R(+)-Desmethylsibutramine44412
S(-)-Desmethylsibutramine9200870180
Didesmethylsibutramine (M2)201545
R(+)-Didesmethylsibutramine140138.9
S(-)-Didesmethylsibutramine43006212

The data clearly indicates that the metabolites M1 and M2 are the primary active moieties responsible for the reuptake inhibition profile of sibutramine, with the R(+)-enantiomers demonstrating superior potency across the board for both desmethylsibutramine and didesmethylsibutramine wikipedia.org.

Translational Research Paradigms and Methodological Considerations

Methodologies for Assessing Monoamine Transporter Occupancy (e.g., PET studies)

Positron Emission Tomography (PET) studies have been instrumental in assessing the occupancy of central monoamine transporters by sibutramine (B127822) in the living human brain. These studies provide in vivo data on the drug's interaction with its targets.

A notable PET study utilized the radiotracer [11C]DASB to investigate serotonin (B10506) transporter (SERT) occupancy in healthy human subjects administered 15 mg of sibutramine daily at steady state. The study revealed a modest mean SERT occupancy of 30% ± 10.2%, with a range of 15% to 46% across individuals. researchgate.netnih.govsnmjournals.org This occupancy was found to be positively correlated with the plasma concentration of the M2 metabolite, suggesting that M2 is the primary mediator of brain SERT occupancy in humans receiving sibutramine. researchgate.netnih.govsnmjournals.orgresearchgate.net

The findings from this PET study indicated that SERT occupancy, while measurable, may be necessary but not sufficient for sibutramine's full therapeutic efficacy in humans. Preclinical data further support the hypothesis that the hypophagic (appetite-suppressing) effect of sibutramine requires the co-inhibition of both SERT and norepinephrine (B1679862) transporters (NET). researchgate.netnih.govsnmjournals.org While sibutramine and its metabolites are known to inhibit NET, direct human PET studies specifically quantifying NET occupancy by sibutramine were not explicitly detailed in the provided literature, though its action on NET is well-established. drugbank.comwikipedia.org

Table 1: Brain Serotonin Transporter (SERT) Occupancy by Sibutramine (15 mg/day) in Healthy Humans (PET Study) researchgate.netnih.govsnmjournals.org

ParameterValue (Mean ± SD)RangeCorrelation with Plasma Concentration
Mean SERT Occupancy30.0% ± 10.2%14.6%–45.6%M2 metabolite (positive, p=0.09)
SERT Occupancy for Appetite Suppression≥25% (significant suppression)25%-46%Not correlated with sibutramine or M1

Pharmacogenetic Research Approaches

Significant inter-individual variability in weight loss response to sibutramine has been observed, prompting investigations into the pharmacogenetic factors that influence its effectiveness. nih.govmedscape.comscielo.brnih.gov Pharmacogenetic research aims to identify genetic variations that may account for these differences. nih.govmedscape.comnih.govnih.gov

Genetic Variations Influencing Monoaminergic System Functions

Genetic variations within genes that regulate serotonergic and adrenergic functions can impact appetite, glucose and fat metabolism, and individual responses to psychotropic medications, including sibutramine. nih.gov Key candidate genes investigated for their influence on sibutramine's pharmacological actions include:

Alpha-2A adrenoreceptor (α2A) : This gene is involved in adrenergic signaling. nih.govmedscape.comscielo.brnih.gov

Serotonin Transporter Protein (SERT) : Encoded by the SLC6A4 gene, the 5-HTTLPR polymorphism of SERT has been a focus of study due to its role in serotonin reuptake. nih.govmedscape.comscielo.brnih.govcapes.gov.br

Guanine Nucleotide-Binding Protein (G-protein), Beta-3 Subunit (GNβ3) : Specifically, the C825T polymorphism of GNβ3 has been linked to variations in drug response. nih.govmedscape.comscielo.brnih.govnih.govresearchgate.net

Adiponectin (ADIPOQ) gene : The rs266729 polymorphism in ADIPOQ has been associated with sibutramine efficacy. researchgate.net

Tryptophan Hydroxylase 2 (TPH2) gene : The C825T polymorphism of TPH2 has also been studied in relation to sibutramine therapy. researchgate.net

Candidate Gene Association Studies

Controlled pharmacogenetic trials have explored the association between specific genetic markers and weight loss outcomes in individuals treated with sibutramine. A study involving 181 overweight or obese participants demonstrated that certain genetic variants significantly influenced the weight loss achieved with sibutramine. nih.govmedscape.comnih.gov

The study reported significant treatment effects at 12 weeks for specific genotype variants:

Participants with the α2A CC genotype experienced an average weight loss of approximately 5 kg. nih.govnih.gov

Those with the GNβ3 TC/TT genotype showed an average weight loss of approximately 6 kg. nih.govnih.gov

Individuals with the 5-HTTLPR LS/SS genotype achieved an average weight loss of approximately 4.5 kg. nih.govnih.gov

Furthermore, combinations of these gene variants resulted in even greater weight loss effects. For instance, participants with both 5-HTTLPR LS/SS and GNβ3 TC/TT genotypes experienced an average weight loss of approximately 6 kg, while those with α2A CC and GNβ3 TC/TT genotypes showed an average weight loss of approximately 8 kg. nih.govnih.gov Sibutramine treatment also led to a significantly greater reduction in body fat for individuals with specific α2A CC and GNβ3 TC/TT genotype variants. nih.govnih.gov

Another study in a Taiwanese population investigated the rs266729 variant in the ADIPOQ gene and its influence on weight and fat reduction during sibutramine therapy. Patients carrying the C/C genotype lost 6.8% of their body weight, C/T carriers lost 6.9%, and T/T carriers lost 8.1%. researchgate.net The GNB3 C825T polymorphism has consistently been associated with sibutramine response, with carriers of the TT genotype showing greater weight loss compared to C allele carriers (mean -8 kg vs. -5 kg) in a 3-month observation period. researchgate.net

Table 2: Weight Loss (Δ) Associated with Specific Genotypes in Sibutramine Treatment (12 Weeks) nih.govnih.gov

Candidate Gene PolymorphismGenotype VariantAverage Weight Loss (Δ) vs. Placebo (approx.)
α2A AdrenoreceptorCC5 kg
GNβ3TC/TT6 kg
5-HTTLPR (SERT)LS/SS4.5 kg
5-HTTLPR LS/SS + GNβ3 TC/TTCombined6 kg
α2A CC + GNβ3 TC/TTCombined8 kg

Predictive Modeling in Drug Response Research

Predictive modeling in drug response research for sibutramine aims to develop data-driven methods for personalized treatment recommendations, anticipating individual responses to therapy. nih.govresearchgate.netresearcher.lifenih.gov

Data-Driven Methods for Mechanistic Understanding

The application of data-driven methods, particularly machine learning models (MLMs), has emerged as a promising approach for predicting sibutramine treatment outcomes. One such decision system, built on the XGBoost classification algorithm with recursive feature selection and Shapley data valuation, was trained using clinical trial data to estimate the probability of patients achieving a weight loss threshold. nih.govresearchgate.netnih.gov

This model demonstrated a 71% accuracy in predicting response to sibutramine treatment over a 3-month period. nih.govresearchgate.netnih.gov Furthermore, a model designed to predict outcomes at the sixth month visit based on 3-month results achieved an 80% accuracy. nih.govresearchgate.netnih.gov These models can integrate various patient parameters, including laboratory tests, and have shown superior performance compared to models relying solely on Body Mass Index (BMI). nih.govresearchgate.net

Exposure-response models have also been developed for sibutramine to characterize the time course of weight reduction. These models account for factors such as the placebo effect, patient sex, and baseline BMI. Simulations based on these models predicted that maximal weight loss would occur around one year after treatment initiation, with an estimated mean difference of 4.5% in weight loss between sibutramine and placebo groups over a one-year period. dovepress.comtandfonline.com

Cognitive Process Analysis in Pharmacological Prediction Models

In the context of predictive modeling for sibutramine response, "cognitive process analysis" can refer to the examination of how the predictive model itself processes information and arrives at its predictions. For instance, the use of the SHAP (SHapley Additive exPlanations) framework allows for the construction of explanation plots that shed light on the "cognitive process" of the model, enabling researchers to make hypotheses about the underlying mechanisms the model identifies in predicting drug effects. nih.govresearchgate.net While clinical trials of sibutramine have included assessments of patient cognitive function (e.g., learning, memory, and psychometrics) fda.gov, the direct integration and analysis of these specific patient cognitive processes as inputs within pharmacological prediction models, beyond general patient parameters, is an evolving area. The focus in recent data-driven models has been on understanding the model's internal decision-making through interpretability frameworks like SHAP.

Q & A

Q. What criteria do peer reviewers prioritize when evaluating this compound-related submissions for high-impact journals?

  • Methodological Answer : Reviewers assess (1) mechanistic depth (e.g., target validation via knockout models), (2) statistical rigor (e.g., power analysis, correction for multiple comparisons), and (3) translational relevance (e.g., clinical trial feasibility). Address these proactively in cover letters and rebuttals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.